6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane
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Overview
Description
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[34]octane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane typically involves the reaction of 2,5-dichloropyridine with a suitable azaspiro compound. One common method involves the use of a nucleophilic substitution reaction where the chlorine atoms on the pyridine ring are replaced by the azaspiro moiety under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating infectious diseases.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane.
4-Amino-2,6-dichloropyridine: Another derivative of dichloropyridine with different functional groups.
2,6-Diazaspiro[3.4]octane: A similar spiro compound with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of both azaspiro and dichloropyridine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQDFTCSWQPXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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